(5-(piperazin-1-yl)benzofuran-2-yl)Methanol

Synthetic Intermediate Medicinal Chemistry Building Block

Medicinal chemistry campaigns often suffer from limited synthetic vectors when exploring structure-activity relationships around a core scaffold. This benzofuran-piperazine hybrid is specifically designed to address that bottleneck. - Unique Orthogonal Handle: The 2-methanol group enables esterification, etherification, and halogenation without protecting group manipulation on the piperazine, unlike ester or amide analogs. - Accelerated Library Synthesis: Ideal for parallel chemistry workflows, allowing rapid generation of diverse analog libraries for CNS and oncology hit-to-lead programs. - Standardized Supply: Available as a high-purity intermediate with full analytical characterization, ensuring reproducibility across synthesis batches.

Molecular Formula C13H16N2O2
Molecular Weight 232
CAS No. 163521-15-1
Cat. No. B1148858
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(5-(piperazin-1-yl)benzofuran-2-yl)Methanol
CAS163521-15-1
Synonyms(5-(piperazin-1-yl)benzofuran-2-yl)Methanol
Molecular FormulaC13H16N2O2
Molecular Weight232
Structural Identifiers
Commercial & Availability
Standard Pack Sizes0.25 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(5-(Piperazin-1-yl)benzofuran-2-yl)Methanol as a Core Intermediate


(5-(piperazin-1-yl)benzofuran-2-yl)Methanol (CAS 163521-15-1) is a heterobifunctional building block combining a benzofuran core, a piperazine ring at the 5-position, and a primary alcohol (methanol) group at the 2-position . With a molecular formula of C13H16N2O2 and a molecular weight of 232.28 g/mol, it serves as a versatile synthetic intermediate, particularly for constructing more complex molecules targeting a range of biological pathways . The benzofuran scaffold is a privileged structure in medicinal chemistry, known for contributing to anti-inflammatory, anticancer, and antimicrobial activities [1]. The piperazine moiety is crucial for enhancing binding affinity and solubility, making this compound a valuable precursor for designing novel therapeutic candidates [1].

Key Role of the 2-Hydroxymethyl Group


While several 5-piperazinylbenzofuran derivatives are commercially available (e.g., ethyl ester CAS 163521-20-8, carboxamide CAS 183288-46-2), direct substitution is not a scientifically sound strategy. The key differentiator lies in the functional group at the 2-position. The primary alcohol of (5-(piperazin-1-yl)benzofuran-2-yl)methanol provides a unique synthetic handle for orthogonal derivatization, enabling reactions such as esterification, etherification, and oxidation that are not possible with its ester or amide counterparts without extensive protecting group chemistry [1]. This synthetic versatility is a primary driver for its use as a core intermediate in medicinal chemistry campaigns, where the ability to install a diverse array of substituents at the 2-position is a critical requirement [2]. Simply using a 2-carboxylic acid or 2-carboxamide derivative would lock the synthetic path into a specific class of conjugates (e.g., amides), limiting the accessible chemical space and potentially compromising downstream biological activity [3].

Quantitative Evidence for Differentiation


Synthetic Step Economy Over Ester Analog

A direct comparison of synthetic pathways demonstrates a significant step-economy advantage for the methanol derivative. Using the 2-methanol intermediate (CAS 163521-15-1) as a starting point allows for a one-step installation of a desired warhead. In contrast, its closest analog, Ethyl 5-(piperazin-1-yl)benzofuran-2-carboxylate (CAS 163521-20-8), requires a two-step sequence of ester hydrolysis followed by amide coupling to achieve the same level of functionalization [1]. This difference is critical in multi-step syntheses where overall yield is a primary concern.

Synthetic Intermediate Medicinal Chemistry Building Block

Purity and Quality Control for Procurement

For chemical procurement, purity is a non-negotiable specification. Major chemical suppliers list (5-(piperazin-1-yl)benzofuran-2-yl)methanol with a purity specification of 0.98 (98%) . This high purity is essential for use as a building block in research and development, minimizing side reactions and ensuring reproducible results. While other intermediates like 5-(piperazin-1-yl)benzofuran-2-carboxamide (CAS 183288-46-2) are also available, their stated purities are often similar (e.g., 95-99%), the key differentiation is the provided analytical data (e.g., HPLC, NMR) which is directly tied to the specific batch of the methanol derivative .

Chemical Sourcing Quality Control Procurement

Anticancer Potency: Benzofuran-Piperazine Class

While direct biological data for (5-(piperazin-1-yl)benzofuran-2-yl)methanol is limited, its core benzofuran-piperazine scaffold has been extensively validated as a promising anticancer motif. A 2023 study on substituted benzofuran piperazines demonstrated that a lead candidate (1.19) from this class achieved low-micromolar IC50 values in cell proliferation assays across multiple cancer cell lines, including MDA-MB-231 (human breast adenocarcinoma) and A549 (human lung carcinoma) [1]. This provides a class-level benchmark for the potential activity of derivatives made from this building block.

Anticancer Cytotoxicity Benzofuran

Antimicrobial Activity of Derivatives

The 5-(piperazin-1-yl)benzofuran core is a validated scaffold for antimicrobial drug discovery. A 2024 study synthesized a series of (E)-N'-substituted benzylidene-5-(piperazin-1-yl)benzofuran-2-carbohydrazides, directly derived from a related core moiety. These compounds were tested against gram-positive and gram-negative bacteria. Compounds 9g and 9j exhibited Minimum Inhibitory Concentration (MIC) values of 40 µg/mL against S. aureus, representing the most potent activity in the series [1]. This demonstrates the intrinsic antimicrobial potential of the core scaffold when appropriately functionalized, a potential that can be accessed using the 2-methanol group as a point of attachment.

Antimicrobial Antibacterial SAR

In Vivo Tolerability of the Chemical Class

In vivo tolerability is a crucial filter for advancing compounds from in vitro hits to preclinical leads. A 2023 study on a benzofuran piperazine series (structurally related to derivatives made from this building block) demonstrated that a lead candidate was well-tolerated in healthy mice [1]. Furthermore, the same lead candidate showed promising anticancer efficacy in an in vivo MDA-MB-231 xenograft mouse model [1]. While this data does not directly characterize (5-(piperazin-1-yl)benzofuran-2-yl)methanol, it provides a positive, class-level signal regarding the overall developability potential of molecules built on this core scaffold.

In Vivo Tolerability Xenograft Model

Optimal Application Scenarios


Late-Stage Diversification in Medicinal Chemistry

The primary alcohol handle of (5-(piperazin-1-yl)benzofuran-2-yl)methanol makes it an ideal substrate for late-stage diversification strategies [1]. A medicinal chemist can use this intermediate to quickly generate a library of analogs by varying the group attached to the 2-hydroxymethyl position (e.g., through esterification, etherification, or conversion to a halide for nucleophilic substitution). This orthogonal reactivity, which is not shared by the 2-carboxylic acid or 2-carboxamide analogs, enables the exploration of diverse chemical space around a validated benzofuran-piperazine scaffold [2].

Precursor for Prodrug Synthesis

The presence of both a basic piperazine nitrogen and a primary alcohol makes this compound a compelling building block for designing prodrugs. The 2-methanol group can be readily converted into various promoieties (e.g., phosphate esters, amino acid esters) to modulate the physicochemical and pharmacokinetic properties of a final drug candidate [1]. This is particularly relevant given the in vivo tolerability data reported for the benzofuran-piperazine class, which suggests a favorable safety profile for optimized derivatives .

Key Intermediate for CNS-Targeted Compounds

The benzofuran-piperazine hybrid scaffold has been extensively investigated for its potential in targeting central nervous system (CNS) disorders, including anxiety and depression [1]. The (5-(piperazin-1-yl)benzofuran-2-yl)methanol core provides a strategic entry point for synthesizing compounds intended to modulate neurotransmitter systems [2]. The 2-hydroxymethyl group can be used to attach specific pharmacophores designed to interact with serotonin or dopamine receptors, leveraging the piperazine moiety's known affinity for these targets [1].

Standardized Building Block for High-Throughput Synthesis and Screening

Given its availability in high purity (98%) from commercial suppliers and its defined molecular weight and formula, this compound serves as a standardized building block for high-throughput synthesis and biological screening campaigns [1]. The known synthetic versatility of the primary alcohol handle ensures that it can be easily integrated into automated parallel synthesis workflows, enabling the rapid generation of compound libraries for hit identification across multiple therapeutic areas, including oncology and infectious diseases [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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